Pnu-103017
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Overview
Description
- U-103017, also known as Upadacitinib Impurity 15, is a small molecule compound.
- Its molecular formula is C14H19N5O, with a molecular weight of 273.34 g/mol .
- U-103017 is related to Upadacitinib, a drug developed by Pfizer. Upadacitinib is an HIV protease inhibitor, and U-103017 is an impurity associated with it .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for U-103017 are not readily available in the provided sources.
- industrial production methods likely involve purification and isolation during the synthesis of Upadacitinib.
Chemical Reactions Analysis
- Without detailed information, we can’t specify the exact reactions U-103017 undergoes.
- Common reactions for similar compounds include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction pathway.
Scientific Research Applications
- U-103017’s research applications extend beyond its impurity status.
- It may have relevance in chemistry, biology, medicine, and industry.
- Further studies are needed to explore its specific applications.
Mechanism of Action
- Unfortunately, the mechanism of action for U-103017 remains undisclosed.
- To understand its effects, we’d need more data on its molecular targets and pathways.
Comparison with Similar Compounds
- U-103017’s uniqueness lies in its association with Upadacitinib.
- Similar compounds include other Upadacitinib impurities (e.g., Impurity 1, Impurity 2) and related molecules (e.g., Upadacitinib Tartrate, Upadacitinib Enantiomer) .
Properties
IUPAC Name |
4-cyano-N-[3-[cyclopropyl-(4-hydroxy-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S/c29-17-18-10-14-22(15-11-18)36(33,34)30-21-7-5-6-20(16-21)25(19-12-13-19)26-27(31)23-8-3-1-2-4-9-24(23)35-28(26)32/h5-7,10-11,14-16,19,25,30-31H,1-4,8-9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYQENLVFRTJIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=O)O2)C(C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166335-18-8 |
Source
|
Record name | Pnu 103017 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166335188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNU-103017 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IW8T16KFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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